Bienvenue dans la boutique en ligne BenchChem!

2-tert-butyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

medicinal chemistry tubulin polymerization anticancer drug discovery

This distinct imidazo[1,2-b]pyridazine-6-carboxamide features a kinase-modulating 2-tert-butyl group and a 3,4,5-trimethoxyphenyl (TMP) moiety, a recognized pharmacophore for colchicine-site tubulin binding. Its unique combination of steric bulk and pharmacophoric elements makes it a superior choice for exploring a wide spectrum of kinome selectivity, particularly in constructing focused libraries or serving as a precision tool for probing ATP-binding pockets.

Molecular Formula C20H24N4O4
Molecular Weight 384.4 g/mol
CAS No. 2549046-75-3
Cat. No. B6455080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-butyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
CAS2549046-75-3
Molecular FormulaC20H24N4O4
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C20H24N4O4/c1-20(2,3)16-11-24-17(22-16)8-7-13(23-24)19(25)21-12-9-14(26-4)18(28-6)15(10-12)27-5/h7-11H,1-6H3,(H,21,25)
InChIKeyKQXKEERLXWGWFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-butyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549046-75-3): Procurement-Relevant Structural Identity & Class Context


2-tert-butyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549046-75-3, molecular formula C20H24N4O4, MW 384.4 g/mol) is a disubstituted imidazo[1,2-b]pyridazine-6-carboxamide derivative [1]. The imidazo[1,2-b]pyridazine scaffold is a recognized privileged structure in kinase inhibitor drug discovery, with demonstrated inhibitory activity against multiple kinase targets including Haspin, FLT3, mTOR, Akt, MKNK1, and Trk family kinases [2][3]. This compound incorporates a 2-tert-butyl substituent on the imidazo[1,2-b]pyridazine core and a 3,4,5-trimethoxyphenyl carboxamide at the 6-position. The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-established pharmacophore for tubulin-colchicine site binding and kinase inhibition, widely utilized in anticancer agent design [4].

Why Generic Substitution of 2-tert-butyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide Is Not Advisable: Structural Determinants of Target Engagement


Within the imidazo[1,2-b]pyridazine-6-carboxamide class, even subtle structural modifications produce substantial shifts in kinase selectivity, potency, and physicochemical properties that preclude generic interchange [1]. The 3,4,5-trimethoxyphenyl (TMP) substitution pattern on the anilide ring is pharmacophorically distinct from the 2,4-dimethoxyphenyl or 4-ethoxyphenyl variants found in close analogs (e.g., CAS 2548982-74-5 and 2549034-81-1), with the TMP moiety specifically associated with colchicine-site tubulin binding and enhanced antiproliferative activity [2]. The 2-tert-butyl group provides greater steric bulk than a 2-methyl substituent, which modulates ATP-pocket complementarity and metabolic stability in kinase inhibitor scaffolds [3]. Furthermore, the carboxamide linker at position 6, versus an ether or amine linkage, directly impacts hydrogen-bonding donor/acceptor capacity and conformational flexibility, which are critical determinants of binding mode as demonstrated by co-crystal structures of related imidazo[1,2-b]pyridazine inhibitors with Haspin kinase [1].

Quantitative Differentiation Evidence for 2-tert-butyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide: Comparator-Based Analysis


3,4,5-Trimethoxyphenyl vs. 2,4-Dimethoxyphenyl: Impact on Calculated Lipophilicity and Predicted Tubulin Binding

The target compound (CAS 2549046-75-3) bears a 3,4,5-trimethoxyphenyl (TMP) carboxamide substituent, whereas its closest analog 2-tert-butyl-N-(2,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2548982-74-5) bears a 2,4-dimethoxyphenyl group. The TMP moiety is the established pharmacophore for colchicine-site tubulin binding, with the 3,4,5-trimethoxy substitution pattern being essential for interaction with Cys241 in β-tubulin [1]. In contrast, the 2,4-dimethoxyphenyl substitution lacks the third methoxy group required for this key interaction. Computed physicochemical properties differ: the TMP analog has a higher topological polar surface area (TPSA of approximately 82.6 Ų vs. 77.8 Ų for the 2,4-dimethoxy analog) and higher molecular weight (384.4 vs. 354.4 g/mol), reflecting increased hydrogen-bond acceptor capacity [2][3].

medicinal chemistry tubulin polymerization anticancer drug discovery

2-tert-Butyl vs. 2-Methyl Substitution: Steric Bulk and Predicted Metabolic Stability Differentiation

The target compound features a 2-tert-butyl substituent (C(CH₃)₃, van der Waals volume ≈ 57.6 ų), whereas 2-methyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide bears a 2-methyl group (CH₃, van der Waals volume ≈ 13.7 ų). In the imidazo[1,2-b]pyridazine kinase inhibitor class, the 2-position substituent occupies a hydrophobic pocket adjacent to the hinge-binding region; increased steric bulk at this position has been associated with enhanced selectivity in the Haspin inhibitor series [1]. The tert-butyl group additionally provides metabolic shielding of the imidazole ring against CYP450-mediated oxidation compared to a methyl substituent, a property leveraged in the design of metabolically stable kinase inhibitors such as BAY 1125976 which also employs bulky hydrophobic groups at analogous positions . The computed XLogP3 for the target compound is higher than would be expected for the methyl analog (estimated ΔLogP ≈ +1.0 to +1.5 based on fragment contributions).

kinase inhibitor optimization metabolic stability structure-activity relationship

Scaffold Comparison: Imidazo[1,2-b]pyridazine-6-carboxamide vs. Quinoline-Based 3,4,5-Trimethoxyphenyl Kinase Inhibitors

The imidazo[1,2-b]pyridazine-6-carboxamide scaffold of the target compound is structurally distinct from the quinoline scaffold of SGC-GAK-1 (6-bromo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine, CAS 2226517-76-4), despite both compounds bearing the 3,4,5-trimethoxyphenyl pharmacophore [1]. SGC-GAK-1 is a highly selective cyclin G-associated kinase (GAK) inhibitor (Kd = 1.9 nM, >50-fold selectivity over RIPK2), whereas imidazo[1,2-b]pyridazine-6-carboxamides have demonstrated activity across a broader spectrum of kinases including Haspin (IC50 range 6–100 nM), FLT3-ITD, mTOR, and Akt [2][3]. The carboxamide linker at position 6 provides an additional hydrogen-bond donor site (N-H) not present in the quinoline-4-amine scaffold, enabling distinct hinge-binding interactions as demonstrated in co-crystal structures of imidazo[1,2-b]pyridazine inhibitors with Haspin kinase (PDB: 7AVQ) [2].

kinase selectivity scaffold hopping drug discovery

Data Availability Status: Acknowledged Limitations for This Specific Compound

As of the search date, no primary research articles or patents were identified reporting quantitative biological activity data (IC50, Ki, EC50, etc.) specifically for 2-tert-butyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549046-75-3). This compound appears in the PubChem database (created 2020-12-15) [1] and on multiple vendor catalogs as a research-grade screening compound, but published target engagement or cellular activity data are absent from the peer-reviewed literature. In contrast, structurally related imidazo[1,2-b]pyridazine-6-carboxamides such as BAY 1125976 (CAS 1402608-02-9) have extensive published characterization including Akt1 IC50 = 5.2 nM and Akt2 IC50 = 18 nM at 10 μM ATP , and the Elie et al. 2020 series has reported Haspin IC50 values of 6–100 nM [2]. Users procuring CAS 2549046-75-3 for screening campaigns should anticipate the need for primary target deconvolution and potency determination.

chemical probe screening compound data transparency

Research & Industrial Application Scenarios for 2-tert-butyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549046-75-3)


Kinase Selectivity Panel Screening for Novel Target Deconvolution

Given the imidazo[1,2-b]pyridazine-6-carboxamide scaffold's established activity against multiple kinase targets including Haspin (IC50 6–100 nM), FLT3-ITD, mTOR, Akt, MKNK1, and Trk family kinases [1][2][3], this compound is well-suited as a structurally novel entry for broad kinase selectivity panel screening (e.g., Eurofins KinaseProfiler™ or DiscoverX scanMAX™). The 3,4,5-trimethoxyphenyl pharmacophore [4] combined with the 2-tert-butyl group may confer a unique selectivity fingerprint distinct from existing imidazo[1,2-b]pyridazine tool compounds such as CHR-6494 or BAY 1125976.

Structure-Activity Relationship (SAR) Exploration Around the 3,4,5-Trimethoxyphenyl Pharmacophore

This compound serves as a key comparator in SAR studies investigating the role of the 3,4,5-trimethoxyphenyl substitution pattern versus 2,4-dimethoxyphenyl (CAS 2548982-74-5) or 4-ethoxyphenyl (CAS 2549034-81-1) analogs [4]. Comparative antiproliferative profiling across cancer cell line panels (e.g., NCI-60) can quantify the contribution of the third methoxy group to cytotoxicity, while tubulin polymerization assays can directly test the hypothesis of colchicine-site engagement conferred by the TMP moiety [4].

Metabolic Stability Benchmarking of 2-tert-Butyl vs. 2-Methyl Imidazo[1,2-b]pyridazine Analogs

The 2-tert-butyl substituent provides steric shielding predicted to reduce CYP450-mediated oxidative metabolism compared to the 2-methyl analog [1]. This compound can be used in head-to-head microsomal or hepatocyte stability assays (human, mouse, rat) alongside the 2-methyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide analog to quantify the metabolic stability advantage conferred by the tert-butyl group, informing lead optimization campaigns for orally bioavailable kinase inhibitors.

Co-Crystallography and Molecular Docking Template for Novel Binding Mode Discovery

The imidazo[1,2-b]pyridazine core has been successfully co-crystallized with Haspin kinase (PDB: 7AVQ), revealing ATP-competitive hinge binding [1]. This compound's unique combination of 2-tert-butyl and 3,4,5-trimethoxyphenyl carboxamide substituents may enable distinct binding modes across the kinome. It is suitable for use in high-throughput co-crystallography screens or as a molecular docking template to identify kinases with complementary ATP-pocket geometries, potentially revealing novel therapeutic targets.

Quote Request

Request a Quote for 2-tert-butyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.